molecular formula C17H24N4 B11653907 4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole

4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole

Cat. No.: B11653907
M. Wt: 284.4 g/mol
InChI Key: XFADURQNHXSHIJ-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and alkenes. The key steps in the synthesis may involve:

    Alkylation: Introduction of prop-2-enyl groups to the pyrazole ring.

    Methylation: Addition of methyl groups to specific positions on the pyrazole ring.

    Cyclization: Formation of the pyrazole ring structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-prop-2-enylpyrazole: A simpler pyrazole derivative with fewer substituents.

    4-methyl-3,5-dimethylpyrazole: Another pyrazole derivative with different substitution patterns.

Uniqueness

4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole

InChI

InChI=1S/C17H24N4/c1-7-9-20-14(5)16(12(3)18-20)11-17-13(4)19-21(10-8-2)15(17)6/h7-8H,1-2,9-11H2,3-6H3

InChI Key

XFADURQNHXSHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC=C)C)CC2=C(N(N=C2C)CC=C)C

Origin of Product

United States

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